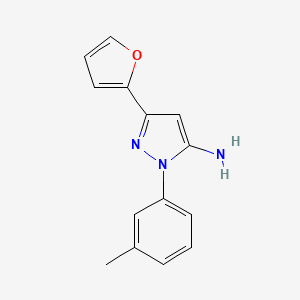

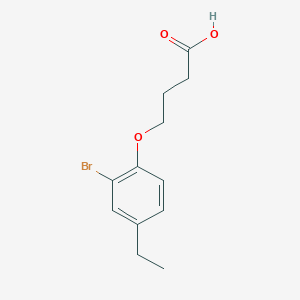

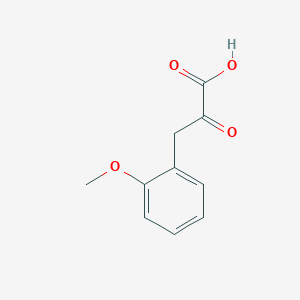

![molecular formula C21H20N4OS2 B2420613 N-phenethyl-3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide CAS No. 671199-81-8](/img/structure/B2420613.png)

N-phenethyl-3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-phenethyl-3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide, also known as PTTP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of thiazole-based compounds and has shown promising results in various biological studies.

Scientific Research Applications

Antiviral Applications

The compound has shown promise in antiviral research. For instance, it was studied in vitro against the influenza A/Puerto Rico/8/34 (H1N1) virus. Researchers investigated its ability to effectively block the active site of the M2 protein and inhibit the neuraminidase enzyme .

Novel Mesoionic Triazolones

The compound is involved in the synthesis of mesoionic triazolones. Researchers discovered that 1,1,1,3,3,3-hexafluoro-2-propanol facilitates an unusual [3+2] cycloaddition between 4-phenyl-1,2,4-triazoline-3,5-dione and alkynes, resulting in the formation of unprecedented mesoionic triazolones. Structural properties of these triazolones were investigated using X-ray diffraction analysis and Density Functional Theory (DFT) calculations .

Isomeric Classes

The compound plays a role in the synthesis of isomeric classes such as 7-benzylidene-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine and 8-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine. This study involved the interaction system of binucleophilic 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols and 3-phenyl-2-propynal, leading to the development of these novel isomeric compounds .

Antitubercular Agents

SAR studies have explored the compound’s potential as an inhibitor of Mtb shikimate dehydrogenase for the development of novel antitubercular agents. These studies provide valuable insights into its pharmacological properties .

Fluorescent Materials

Tris[1,2,4]triazolo[1,3,5]triazine, a derivative of this compound, has been used to construct D3-A star-shaped triazolo[1,3,5]triazine derivatives. These materials exhibit interesting properties related to thermal activation and delayed fluorescence .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, have been studied for their anticonvulsant activity . Therefore, it’s possible that this compound may interact with similar targets, such as ion channels or receptors in the nervous system.

Mode of Action

It’s known that triazole and thiadiazole derivatives can interact with biological targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The specific interactions of this compound with its targets would depend on the molecular structure and the nature of the target.

Biochemical Pathways

Based on the potential anticonvulsant activity of similar compounds , it’s possible that this compound may affect pathways related to neuronal signaling and excitability.

Result of Action

Based on the potential anticonvulsant activity of similar compounds , it’s possible that this compound may have effects on neuronal activity and signaling.

properties

IUPAC Name |

N-(2-phenylethyl)-3-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4OS2/c26-19(22-13-11-16-7-3-1-4-8-16)12-14-27-20-23-24-21-25(20)18(15-28-21)17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWSRRKWUBWJSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CCSC2=NN=C3N2C(=CS3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenethyl-3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

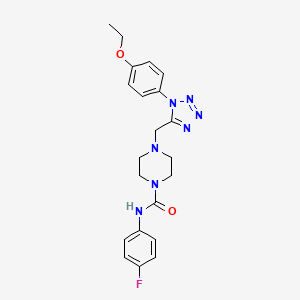

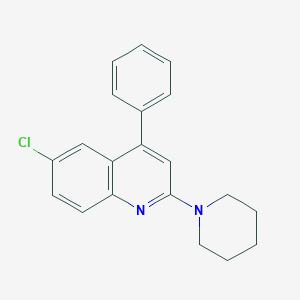

![Methyl 5-([1,1'-biphenyl]-4-yl)isoxazole-3-carboxylate](/img/structure/B2420533.png)

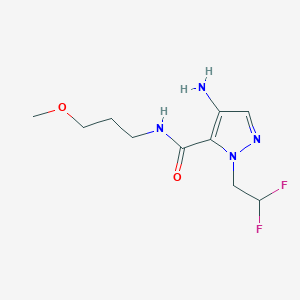

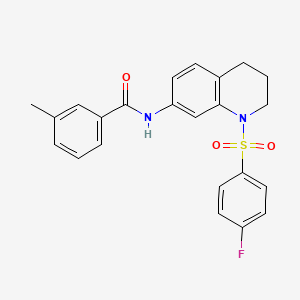

![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2420545.png)

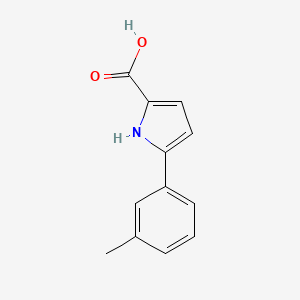

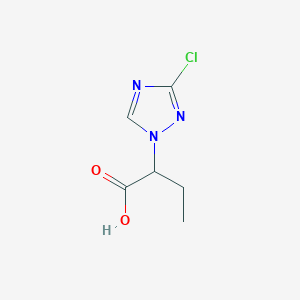

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2420548.png)

![ethyl 2-[[2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2420549.png)